1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18863939
InChI: InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2
SMILES:
Molecular Formula: C10H9ClF3IO
Molecular Weight: 364.53 g/mol

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18863939

Molecular Formula: C10H9ClF3IO

Molecular Weight: 364.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene -

Specification

Molecular Formula C10H9ClF3IO
Molecular Weight 364.53 g/mol
IUPAC Name 1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2
Standard InChI Key KZKXCQHSJGIAAS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is C10_{10}H9_{9}ClF3_{3}IO, with a molar mass of 364.53 g/mol . The benzene ring is substituted at three positions:

  • Position 1: A 3-chloropropyl group (-CH2_2CH2_2CH2_2Cl).

  • Position 2: An iodine atom.

  • Position 4: A trifluoromethoxy group (-OCF3_3).

The trifluoromethoxy group is a strong electron-withdrawing moiety, while the chloropropyl chain introduces alkyl halide reactivity. Iodine’s polarizability and leaving-group potential further enhance the compound’s versatility in synthetic applications .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for this specific compound is unavailable, analogous structures suggest a planar benzene ring with substituents adopting staggered conformations to minimize steric hindrance. Key spectroscopic signatures include:

  • 19^{19}F NMR: A singlet near δ -58 ppm for the trifluoromethoxy group.

  • 1^{1}H NMR: Multiplets between δ 1.8–2.6 ppm for the chloropropyl chain and aromatic protons near δ 7.0–7.5 ppm.

Synthesis and Manufacturing

Halogenation Strategies

The compound is synthesized via sequential functionalization of a benzene precursor. A representative route involves:

  • Trifluoromethoxy Introduction: Reaction of 4-hydroxybenzene derivatives with trifluoromethylating agents like CF3_3O^- under basic conditions .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like FeCl3_3 .

  • Chloropropyl Addition: Friedel-Crafts alkylation with 3-chloropropyl chloride catalyzed by AlCl3_3 .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
TrifluoromethoxyationCF3_3O^-, DMF, 80°C65–70
IodinationICl, FeCl3_3, CH2_2Cl2_2, 0°C55
Chloropropyl Addition3-Chloropropyl chloride, AlCl3_3, 40°C60

Catalytic Optimization

The patent US4079090A highlights the role of AlCl3_3 and FeCl3_3 in facilitating halogen exchange and Friedel-Crafts reactions . For example, AlCl3_3 promotes the electrophilic substitution of iodine at position 2, while FeCl3_3 enhances regioselectivity during chloropropyl addition .

Physicochemical Properties

Thermal and Physical Constants

  • Density: 1.714 ± 0.06 g/cm³ (predicted) .

  • Boiling Point: 295.6 ± 40.0 °C (predicted) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) due to the trifluoromethoxy group’s polarity.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to:

  • Hydrolysis: The chloropropyl chain may hydrolyze in aqueous acidic or basic conditions.

  • Photodehalogenation: Iodine and chlorine substituents can undergo radical-mediated cleavage under UV light.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The iodine atom at position 2 is highly reactive in Ullmann coupling and Sonogashira reactions, enabling cross-coupling with aryl boronic acids or terminal alkynes. For example:

Ar-I+PhB(OH)2Pd catalystAr-Ph+Byproducts[4]\text{Ar-I} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ph} + \text{Byproducts} \quad[4]

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy group deactivates the ring, directing further substitutions to the meta position relative to itself. Nitration or sulfonation typically requires harsh conditions (e.g., fuming HNO3_3, H2_2SO4_4) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance:

  • Antiviral Agents: Iodine’s leaving-group ability facilitates Suzuki couplings to introduce heterocyclic moieties .

  • Anticancer Scaffolds: The chloropropyl chain can be functionalized into alkylating agents targeting DNA.

Materials Science

  • Liquid Crystals: The trifluoromethoxy group enhances thermal stability and mesophase behavior .

  • Polymer Additives: Halogenated aromatics act as flame retardants in polycarbonates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator